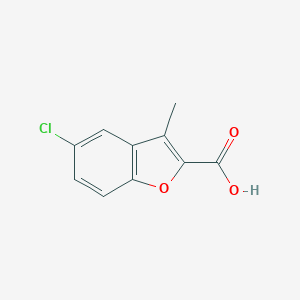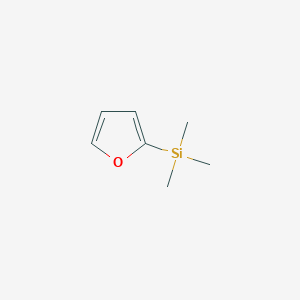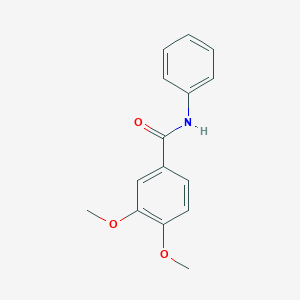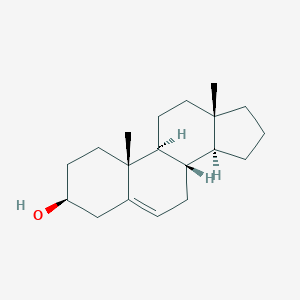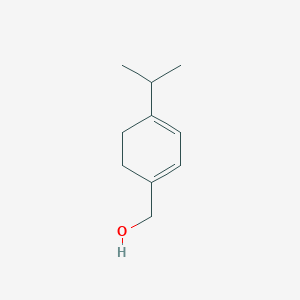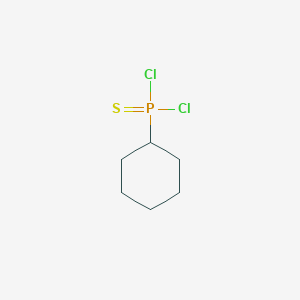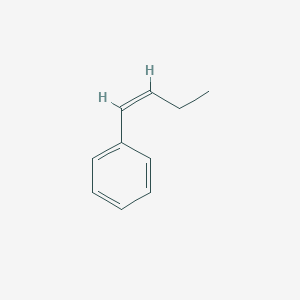
(Z)-1-Phenyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Phenyl-1-butene is a chemical compound that belongs to the class of organic compounds known as alkenes. It is also known as alpha-phenylbutene or 1-phenylbutene. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a ligand for various receptors in the human body.
Applications De Recherche Scientifique
(Z)-1-Phenyl-1-butene has been widely used in scientific research due to its ability to act as a ligand for various receptors in the human body. It has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. (Z)-1-Phenyl-1-butene has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival. These properties make (Z)-1-Phenyl-1-butene a valuable tool for studying the physiological and biochemical effects of these receptors.
Mécanisme D'action
The mechanism of action of (Z)-1-Phenyl-1-butene is not fully understood. However, it is believed to act as a modulator of the cannabinoid and sigma-1 receptors. By binding to these receptors, (Z)-1-Phenyl-1-butene may alter their activity and downstream signaling pathways, resulting in various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (Z)-1-Phenyl-1-butene are still being studied. However, it has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in cell culture studies. These effects are believed to be mediated by the activation of the cannabinoid and sigma-1 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-1-Phenyl-1-butene in lab experiments are its ability to act as a ligand for the cannabinoid and sigma-1 receptors and its unique chemical properties. However, its limitations include its high cost and limited availability. Additionally, the mechanism of action of (Z)-1-Phenyl-1-butene is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving (Z)-1-Phenyl-1-butene. One direction is to further investigate its mechanism of action and downstream signaling pathways. Another direction is to study its effects on other receptors and biological systems. Additionally, (Z)-1-Phenyl-1-butene could be used as a lead compound for the development of new drugs targeting the cannabinoid and sigma-1 receptors.
Méthodes De Synthèse
(Z)-1-Phenyl-1-butene is synthesized from 1-phenyl-1-butanone through a process called the Wittig reaction. In this reaction, 1-phenyl-1-butanone is treated with a phosphonium ylide, which results in the formation of (Z)-1-Phenyl-1-butene. This reaction is commonly used in organic chemistry to synthesize alkenes from ketones.
Propriétés
Numéro CAS |
1560-09-4 |
|---|---|
Nom du produit |
(Z)-1-Phenyl-1-butene |
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.2 g/mol |
Nom IUPAC |
[(Z)-but-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3- |
Clé InChI |
MPMBRWOOISTHJV-CLTKARDFSA-N |
SMILES isomérique |
CC/C=C\C1=CC=CC=C1 |
SMILES |
CCC=CC1=CC=CC=C1 |
SMILES canonique |
CCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
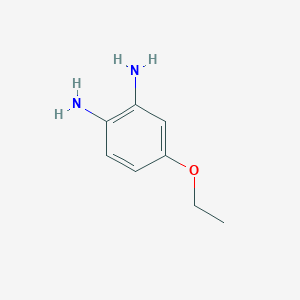
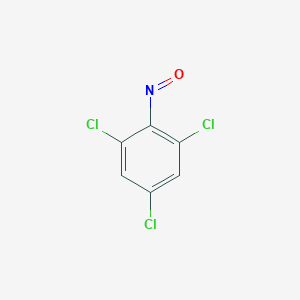
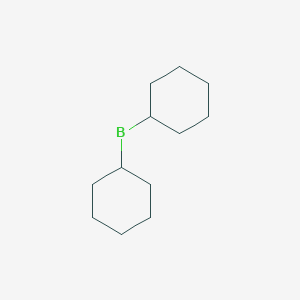
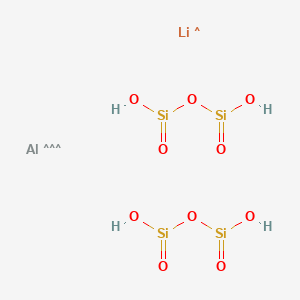
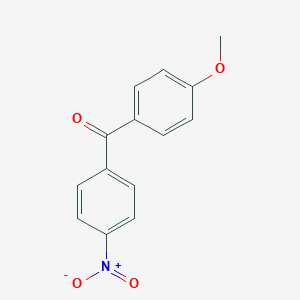
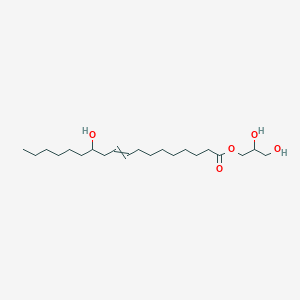
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
